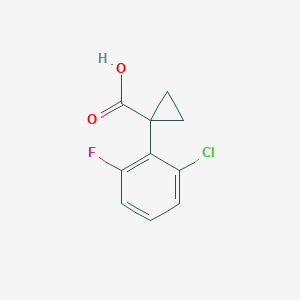
2-(4-chloro-3-nitrophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-nitrophenyl)ethan-1-amine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, with an ethan-1-amine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)ethan-1-amine typically involves the nitration of 4-chlorophenylacetic acid followed by reduction and amination. One common method includes:
Nitration: 4-chlorophenylacetic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-3-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group can be further reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-chloro-3-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)ethan-1-amine involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromo-3-nitrophenyl)ethan-1-amine: Similar structure with a bromo group instead of a chloro group.
2-(4-chloro-3-methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of a nitro group.
2-(4-chloro-3-nitrophenyl)propan-1-amine: Similar structure with a propan-1-amine group instead of an ethan-1-amine group.
Uniqueness
2-(4-chloro-3-nitrophenyl)ethan-1-amine is unique due to the specific combination of chloro and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The ethan-1-amine substituent also provides a versatile functional group for further chemical modifications.
Propriétés
Numéro CAS |
1379982-34-9 |
|---|---|
Formule moléculaire |
C8H9ClN2O2 |
Poids moléculaire |
200.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



